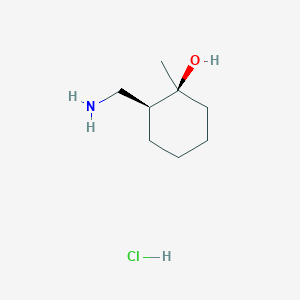

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N'-hydroxypyrazine-2-carboximidamide

Synthesis Analysis

While specific synthesis details for "3-chloro-N'-hydroxypyrazine-2-carboximidamide" are not directly available, related compounds such as pyrazolo[1,5-a]pyrimidines and aminopyrazines have been synthesized through methods involving chlorination and aminisation from related pyrimidine derivatives, suggesting possible analogous pathways for the synthesis of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds indicates potential for forming stable crystal structures with moderate activity, which could provide insights into the molecular arrangement and stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Reactivity studies on aminopyrazine derivatives reveal photochemical properties and reactions, such as isomerization under UV irradiation, which could inform on the chemical reactivity and photo-stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (M. Pagacz-Kostrzewa et al., 2021).

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds, including solubility, crystal structure, and thermal stability, offer valuable insights into the behavior of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" in different environments (R. Tayebee et al., 2008).

cis-2-Aminomethyl-1-methyl-cyclohexanol Hydrochloride

Synthesis Analysis

The synthesis of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride involves stereoselective processes, demonstrating the significance of cis/trans isomerism in dictating the route and efficiency of synthesis (T. Govindaraju et al., 2003).

Molecular Structure Analysis

Crystal structure analysis of related cyclohexanol derivatives highlights the importance of stereochemistry in determining molecular properties and potential applications, providing a framework for understanding the structure of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride (F. Gallou et al., 2010).

Chemical Reactions and Properties

Research on cyclohexanedicarboxylate derivatives, similar in structural motif to cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, reveals complex reactivity and formation of diverse supramolecular architectures, suggesting rich chemistry for further exploration (P. Thuéry & J. Harrowfield, 2017).

Physical and Chemical Properties Analysis

The synthesis and characterization of related cyclohexanol derivatives underline the role of isomerism in affecting physical and chemical properties, including solubility and thermal stability, which are critical for the development of pharmaceutical intermediates (Li Jia-jun, 2012).

Aplicaciones Científicas De Investigación

Catalytic Oxidation Processes

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This study highlights the importance of controllable oxidation reactions for cyclohexene, leading to a variety of industrially significant products. These findings suggest potential applications for related compounds in catalytic processes, hinting at how cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride might be used in synthetic chemistry or industrial applications to produce specific chemical products with high selectivity and under controlled conditions (Cao et al., 2018).

Pharmaceutical Applications

Pharmacological Mechanisms of Tramadol : Though not directly mentioning cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, the research into tramadol's mechanisms of action, including its inhibition of monoamine reuptake and interaction with various receptors, could provide a framework for studying the pharmacological applications of similar compounds. This suggests that cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride could be explored for its potential therapeutic benefits, especially in areas like pain management or neurological conditions (Mimami, 2005).

Material Science and Chemical Detection

The Scientific Foundation and Efficacy of Canines as Chemical Detectors for Explosives : Research on the chemistry and pharmacology of novel synthetic opioid receptor agonists, including studies on cyclohexanols developed in the 1970s and 1980s, could provide insights into the utility of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride in material science, particularly in developing new materials or in the detection of substances. The detailed understanding of the chemical properties of similar compounds could aid in designing more effective chemical sensors or in the development of materials with specific chemical affinities (Furton & Myers, 2001).

Safety And Hazards

“Cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area2. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water2.

Direcciones Futuras

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propiedades

IUPAC Name |

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCAQDFHSSUSTM-WSZWBAFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 7-cyclopropyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylate](/img/no-structure.png)

![trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane](/img/structure/B1142870.png)

![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)

![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)

![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)